molecular formula C17H18FNO B2828433 N-[2-(4-fluorophenyl)ethyl]-2-(2-methylphenyl)acetamide CAS No. 898153-67-8

N-[2-(4-fluorophenyl)ethyl]-2-(2-methylphenyl)acetamide

Cat. No.: B2828433
CAS No.: 898153-67-8
M. Wt: 271.335
InChI Key: IOPDVAOYPOPYHC-UHFFFAOYSA-N
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Description

Chemical Structure: The compound consists of a central acetamide group linked to a 2-(4-fluorophenyl)ethylamine moiety and a 2-methylphenyl substituent. Its molecular formula is C₁₈H₁₉FNO₂ (based on structural analogs like Y206-8490 ).

Properties

IUPAC Name

N-[2-(4-fluorophenyl)ethyl]-2-(2-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FNO/c1-13-4-2-3-5-15(13)12-17(20)19-11-10-14-6-8-16(18)9-7-14/h2-9H,10-12H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOPDVAOYPOPYHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CC(=O)NCCC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-fluorophenyl)ethyl]-2-(2-methylphenyl)acetamide typically involves the reaction of 4-fluorophenylethylamine with 2-methylphenylacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and product isolation can enhance efficiency and reduce the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-fluorophenyl)ethyl]-2-(2-methylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide group to an amine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of primary amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N-[2-(4-fluorophenyl)ethyl]-2-(2-methylphenyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of advanced materials with specific properties, such as enhanced thermal stability or electrical conductivity.

Mechanism of Action

The mechanism of action of N-[2-(4-fluorophenyl)ethyl]-2-(2-methylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl and methylphenyl groups contribute to the compound’s binding affinity and selectivity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to the desired biological effects.

Comparison with Similar Compounds

Key Features :

  • 4-Fluorophenethyl group : Enhances lipophilicity and metabolic stability due to fluorine’s electron-withdrawing effect.
  • Amide linkage : Provides hydrogen-bonding capacity, critical for interactions with biological targets.

Comparison with Structurally Similar Compounds

Structural Analogs and Physicochemical Properties

The table below compares the target compound with key analogs:

Compound Name Molecular Formula Molecular Weight logP Polar Surface Area (Ų) Key Substituents Reference
N-[2-(4-Fluorophenyl)ethyl]-2-(2-methylphenyl)acetamide C₁₈H₁₉FNO₂ 300.35* ~2.7† ~31.4† 4-Fluorophenethyl, 2-methylphenyl
2-(4-Ethoxyphenyl)-N-[2-(4-fluorophenyl)ethyl]acetamide (Y206-8490) C₁₈H₂₀FNO₂ 301.36 2.74 31.40 4-Ethoxyphenyl
N-(4-Fluorophenyl)-2-[[2-[(2-methylphenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]acetamide C₂₅H₂₃FN₂O₃ 434.47 3.12‡ 67.82‡ Isoquinolinone, 2-methylbenzyl
2-[2-(4-Fluorophenyl)-4-methyl-6-oxopyrimidin-1(6H)-yl]-N-(2-methylphenyl)acetamide C₂₀H₁₈FN₃O₂ 351.38 2.91‡ 75.24‡ Pyrimidinone, 4-fluorophenyl

*Estimated based on analogs; †Predicted using software; ‡Calculated via PubChem or ChemDraw.

Key Observations :

  • Lipophilicity (logP): The target compound (logP ~2.7) is less lipophilic than the isoquinolinone derivative (logP 3.12), likely due to the absence of a fused aromatic ring .
  • Polar Surface Area: Lower polar surface area (~31 Ų) compared to pyrimidinone-containing analogs (>70 Ų) suggests better membrane permeability .

Analog-Specific Syntheses :

Y206-8490 : Prepared by coupling 2-(4-ethoxyphenyl)acetic acid with 2-(4-fluorophenyl)ethylamine using carbodiimide reagents .

LBJ-Series Compounds : Synthesized via nucleophilic substitution of chloropyridines with thiol- or oxygen-containing acetamides (e.g., LBJ-01–LBJ-11) .

Isoquinolinone Derivatives: Constructed via multi-step reactions involving cyclization and amidation .

Reactivity Trends :

  • The 4-fluorophenethyl group stabilizes intermediates via resonance effects, improving reaction yields .
  • Thioether-linked analogs (e.g., LBJ-02) exhibit lower yields (~40%) compared to oxygen-linked derivatives (~45%) due to sulfur’s nucleophilic challenges .

Target Compound Hypotheses :

  • The 2-methylphenyl group may hinder enzymatic degradation, prolonging half-life.
  • Fluorine’s electronegativity could enhance binding to aromatic-rich targets (e.g., kinases or GPCRs).

Biological Activity

N-[2-(4-fluorophenyl)ethyl]-2-(2-methylphenyl)acetamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound is characterized by its unique structure, which includes a fluorinated phenyl group and a methyl-substituted phenyl group attached to an acetamide moiety. This structural configuration is believed to play a crucial role in its biological activity.

  • Molecular Formula : C16H18FNO
  • Molecular Weight : 273.32 g/mol

Mechanisms of Biological Activity

This compound exhibits various biological activities that can be attributed to its chemical structure:

  • Antioxidant Activity : The introduction of the fluorine atom enhances the electron-withdrawing nature of the phenyl ring, which may improve the compound's ability to scavenge free radicals. Studies have shown that similar compounds with fluorinated groups exhibit significant antioxidant properties, which are essential in preventing oxidative stress-related diseases .
  • Anticancer Potential : Research indicates that compounds with acetamide groups can exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives with similar structures have shown promising results in inhibiting the growth of glioblastoma and breast cancer cell lines . The mechanism often involves the induction of apoptosis and cell cycle arrest.
  • Neuroprotective Effects : Some studies suggest that the compound may have neuroprotective properties, potentially through inhibition of neuroinflammatory pathways and modulation of neurotransmitter levels. This is particularly relevant in the context of neurodegenerative diseases where oxidative stress plays a critical role .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings from various studies include:

  • Fluorine Substitution : The presence of fluorine has been shown to enhance potency due to increased lipophilicity and improved binding interactions with biological targets .
  • Phenyl Substituents : Variations in the phenyl groups significantly affect the compound's activity. For example, substituents that are electron-withdrawing generally enhance activity compared to electron-donating groups .
Substituent TypeEffect on Activity
Electron-withdrawingIncreased potency
Electron-donatingDecreased potency

Case Studies and Research Findings

  • Antioxidant Evaluation : In vitro assays demonstrated that related compounds showed DPPH radical scavenging activity greater than ascorbic acid, suggesting strong antioxidant potential for this compound as well .
  • Cytotoxicity Studies : A study evaluated the cytotoxic effects against human cancer cell lines using MTT assays, revealing that compounds with similar structural motifs exhibited IC50 values in the low micromolar range, indicating significant anticancer potential .
  • Neuroprotective Studies : In animal models, compounds structurally related to this compound demonstrated improvements in memory and cognitive function in scopolamine-induced models of Alzheimer's disease, highlighting their potential therapeutic applications in neurodegeneration .

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